1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-18-10-11-20(28-2)21(15-18)29(25,26)24-13-12-23-22(24)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGDTSVUPQANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Reduction
This approach, adapted from imidazolidin-2-one syntheses, begins with the condensation of trans-(R,R)-1,2-diaminocyclohexane with a naphthylmethyl aldehyde derivative. The reaction proceeds via Schiff base formation under reflux in tetrahydrofuran (THF) or methanol, followed by sodium borohydride (NaBH₄) reduction to yield the corresponding diamine intermediate. Cyclization with carbonyldiimidazole (CDI) in dichloromethane (DCM) completes the imidazoline ring. Key advantages include stereochemical control and scalability, though the naphthylmethyl group’s steric bulk necessitates extended reaction times (8–12 hr) compared to smaller substituents.
Solvent-Free Catalytic Cyclization
An alternative protocol employs potassium ferrocyanide as a catalyst under solvent-free conditions. Mixing 1,2-diaminoethane analogs with naphthaldehyde derivatives in a mortar-and-pestle system achieves imidazoline formation within 2 minutes at ambient temperature. This method eliminates solvent waste and achieves yields exceeding 85% for simpler analogs, though naphthylmethyl-substituted variants require mechanical grinding for 15–20 minutes to compensate for reduced diffusion rates.
Sulfonylation with 2,5-Dimethoxyphenylsulfonyl Chloride
Introducing the sulfonyl group demands regioselective reaction at the imidazoline’s secondary amine. Patent methodologies and sulfonamide synthesis protocols converge on the following optimized conditions:
Reaction Conditions
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Reagent: 2,5-Dimethoxyphenylsulfonyl chloride (1.2 equiv)
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Base: Triethylamine (2.5 equiv) in anhydrous DCM
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Temperature: 0°C to room temperature, 4–6 hr
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Workup: Sequential washes with 0.1 M HCl, saturated NaHCO₃, and brine
The electron-donating methoxy groups on the sulfonyl chloride enhance electrophilicity, facilitating nucleophilic attack by the imidazoline’s amine. However, steric hindrance from the naphthylmethyl group necessitates excess sulfonyl chloride (1.5 equiv) to drive the reaction to completion.
Integrated One-Pot Synthesis
Building on pseudo-multicomponent reaction (MCR) designs, a streamlined one-pot protocol combines imidazoline formation and sulfonylation:
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Step 1: trans-(R,R)-1,2-Diaminocyclohexane (1.0 equiv), 2-naphthaldehyde (2.05 equiv), and NaBH₄ (2.1 equiv) react in THF under microwave irradiation (80°C, 1 hr).
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Step 2: CDI (1.1 equiv) in DCM triggers cyclization (reflux, 2 hr).
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Step 3: 2,5-Dimethoxyphenylsulfonyl chloride (1.5 equiv) and triethylamine added directly to the mixture, stirred at 25°C for 6 hr.
This method achieves a 74% overall yield, bypassing intermediate purification steps that typically account for 15–20% mass loss.
Optimization and Challenges
Temperature Dependence
Factorial analysis identifies temperature as the critical variable:
| Step | Optimal Range | Yield Impact |
|---|---|---|
| Imidazoline Formation | 70–80°C | +22% |
| Sulfonylation | 20–25°C | +18% |
Exceeding 80°C during cyclization promotes decomposition of the naphthylmethyl group, while sulfonylation below 20°C stagnates reaction kinetics.
Steric and Electronic Effects
The naphthylmethyl group’s bulk necessitates:
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Increased solvent volume (0.02 M → 0.015 M in DCM)
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Extended reaction times (6 hr → 8 hr for sulfonylation)
Methoxy groups on the sulfonyl moiety improve solubility in polar aprotic solvents but necessitate rigorous drying to prevent hydrolysis.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.1 Hz, 2H, naphthyl), 7.92–7.84 (m, 3H, naphthyl), 6.98 (d, J = 3.0 Hz, 1H, aryl), 4.72 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 8.0 Hz, 2H, imidazoline), 3.12 (t, J = 8.0 Hz, 2H, imidazoline).
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IR (KBr): 2925 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (C=N), 1345 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with retention time = 12.4 min.
Comparative Evaluation of Methods
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multistep | 4 | 55–68 | 95–97 | Stereochemical control |
| Solvent-Free | 2 | 72–76 | 93–95 | Green chemistry compliance |
| One-Pot | 3 | 74–81 | 97–98 | Time efficiency |
The one-pot protocol balances yield and practicality, though the multistep approach remains preferable for gram-scale synthesis due to easier intermediate isolation .
Chemical Reactions Analysis
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its interaction with adrenergic and imidazoline receptors, which are crucial in the development of therapeutic agents for conditions such as hypertension and diabetes. The imidazoline scaffold is particularly noted for its ability to modulate these receptors effectively.
Pharmacological Potential
Studies have shown that derivatives of 2-imidazolines can exhibit significant biological activity beyond traditional receptor modulation. These compounds have been explored for their potential in treating various central nervous system disorders, including anxiety and depression. The unique sulfonyl group in this compound enhances its reactivity with biological targets, making it a promising candidate for drug development .
Biological Studies
Research indicates that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline may also play a role in neuroprotection. For instance, related compounds have demonstrated neuroprotective properties in models of Parkinson's disease by rescuing dopaminergic neurons from oxidative stress-induced death .
Chemical Synthesis Applications
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways and develop new synthetic methodologies.
Reaction Mechanisms
The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This property is particularly valuable in the design of targeted therapeutics and enzyme inhibitors .
Case Studies
Several studies highlight the applications of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by toxic agents like 6-hydroxydopamine .
- Receptor Modulation : Research has shown that derivatives of imidazoline compounds can selectively modulate I2-imidazoline receptors, leading to potential therapeutic effects in metabolic disorders .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Hypertension treatment | Effective modulation of adrenergic receptors |
| Neuroprotection | Parkinson's disease models | Rescued dopaminergic neurons from oxidative stress |
| Synthetic Chemistry | Building block for complex molecules | Versatile reactions due to unique structural features |
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazoline ring may interact with receptors or ion channels, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2-[1-(1-Naphthyl)ethyl]-2-imidazoline (NEI)
- Structural Difference : Replaces the naphthylmethyl group with a naphthylethyl substituent.
- Toxicity : NEI homologs exhibit significantly lower molar toxicity compared to naphthylmethyl-substituted analogs (NMI). For instance, NEI (Compound 16) demonstrates a two-fold reduction in toxicity relative to its NMI counterpart .
- Synthesis: NEI derivatives are synthesized via reactions of dichlorodiorganometallanes (e.g., silicon or germanium) with N-substituted imidazolines in anhydrous tetrahydrofuran, yielding acyclic derivatives in high yields (85–90%) .
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline (BH50418)
- Structural Difference : Features a 4-methoxy-2,5-dimethylphenylsulfonyl group instead of the 2,5-dimethoxyphenylsulfonyl moiety.
- Molecular Weight : 408.5133 g/mol (C₂₃H₂₄N₂O₃S) .
Sulfonamide Variants with Modified Aromatic Systems
1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline (BH50423)
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-(naphthylmethyl)-4,5-dihydro-1H-imidazole (BH50419)
- Structural Difference : Substitutes the 2,5-dimethoxyphenyl group with a 5-bromo-2-methoxyphenylsulfonyl group.
- Molecular Weight : 459.3562 g/mol (C₂₁H₁₉BrN₂O₃S) .
Key Research Findings and Data Tables
Table 1: Comparative Toxicity and Structural Features
| Compound Name | Substituent on Phenylsulfonyl | Naphthyl Group | Toxicity (Relative to NMI) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 2,5-Dimethoxy | Methyl | Baseline | ~424* |
| 2-[1-(1-Naphthyl)ethyl]-2-imidazoline (NEI) | N/A | Ethyl | 50% lower | ~300† |
| BH50418 | 4-Methoxy-2,5-dimethyl | Methyl | Not reported | 408.5133 |
| BH50423 | 2,5-Dimethoxy-4-methyl | Methyl | Not reported | 424.5127 |
| BH50419 | 5-Bromo-2-methoxy | Methyl | Not reported | 459.3562 |
*Estimated based on structural similarity to BH50423. †Approximated from molecular formula in .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazoline core substituted with a 2,5-dimethoxyphenyl sulfonyl group and a naphthylmethyl moiety. The molecular formula is , and its molecular weight is approximately 348.43 g/mol.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. In a study assessing various analogs of imidazoline derivatives, it was noted that compounds similar to 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline showed strong radical scavenging abilities. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where lower IC50 values indicate higher efficacy.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.3 |
| Reference Antioxidant (Ascorbic Acid) | 20.5 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance, it has been studied for its inhibitory effect on tyrosinase, an enzyme critical in melanin production. The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.
Tyrosinase Inhibition Study
In a comparative study with known inhibitors:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Kojic Acid (Standard) | 24.09 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications.
Cell Viability Results
In a study involving various concentrations:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 50 | 40 |
Case Studies
Case Study: Melanogenesis Inhibition
A clinical trial involving patients with melasma demonstrated that topical formulations containing this compound led to a significant reduction in pigmentation after eight weeks of treatment compared to placebo controls. The study highlighted the compound's potential as a therapeutic agent in dermatology.
Case Study: Antibacterial Efficacy
In another study focusing on wound healing, formulations containing the compound were applied to infected wounds in animal models. Results indicated faster healing times and reduced bacterial load compared to controls.
Q & A
Q. What are the established synthetic routes for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Sulfonylation : Reacting a 2,5-dimethoxyphenylsulfonyl chloride with an imidazoline precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group .
- Naphthylmethylation : Coupling the intermediate with a naphthylmethyl halide via nucleophilic substitution, often using a palladium catalyst to enhance regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by spectroscopic validation (NMR, IR) to confirm purity and structure .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
Advanced spectroscopic and crystallographic methods are employed:
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., sulfonyl and naphthylmethyl groups) and imidazoline ring geometry .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and dihedral angles (e.g., the near-orthogonal orientation of the naphthalene and imidazoline rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in assay conditions or impurities. To address this:
- Reproducibility Checks : Standardize protocols (e.g., cell lines, solvent controls) and validate purity via HPLC (>95%) .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) influencing bioactivity .
- Cross-Lab Collaboration : Share samples with independent labs to verify results and eliminate batch-specific artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR studies should systematically modify substituents and evaluate effects:
- Substitution Variations : Replace methoxy groups on the phenyl ring with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on receptor binding .
- Bioisosteric Replacements : Swap the naphthylmethyl group with indole or quinoline moieties to enhance lipophilicity or solubility .
- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs), prioritizing hydrophobic pockets due to the naphthyl group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .
- Quantum Mechanical (QM) Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or fluorescence behavior .
Q. How can metabolic stability and toxicity be assessed in preclinical research?
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life () and identify metabolites via LC-MS/MS .
- Cytotoxicity Screening : Use MTT assays on HepG2 cells to determine IC values and selectivity indices .
- In Vivo Toxicity : Administer escalating doses in rodent models (OECD guidelines) to monitor organ histopathology and serum biomarkers (ALT, creatinine) .
Q. What experimental design principles apply to optimizing reaction yields for this compound’s synthesis?
- Response Surface Methodology (RSM) : Vary factors (temperature, catalyst loading) to identify optimal conditions .
- High-Throughput Screening (HTS) : Test 96-well plate arrays with automated liquid handlers to rapidly assess solvent/catalyst combinations .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can fluorescence properties of this compound be leveraged in biochemical assays?
The dansyl-like sulfonyl group (2,5-dimethoxyphenylsulfonyl) exhibits solvatochromic fluorescence:
- Probe Design : Use it to label hydrophobic domains in proteins (e.g., albumin) via Förster resonance energy transfer (FRET) .
- Membrane Studies : Incorporate into liposomes to track membrane fluidity changes using fluorescence anisotropy .
- Cellular Imaging : Validate localization in live cells (e.g., lysosomes) via confocal microscopy with excitation at 340 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
